1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one
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Overview
Description
Preparation Methods
The synthesis of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves several steps. One common method starts with the reaction of 4-chloronitrobenzene with piperidine, followed by a series of reactions to introduce the hydroxyimino group and form the piperidin-2-one ring . The reaction conditions typically involve the use of solvents such as methanol or ethanol and catalysts like sodium chlorite . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one undergoes various chemical reactions, including:
Scientific Research Applications
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyimino group can form hydrogen bonds with biological molecules, affecting their function . Additionally, the compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
1-{4-[1-(hydroxyimino)ethyl]phenyl}piperidin-2-one can be compared with other similar compounds, such as:
Piperidine derivatives: These compounds share the piperidine ring structure and have similar chemical properties.
Nitroso compounds: These compounds contain the nitroso group and exhibit similar reactivity in oxidation and reduction reactions.
Hydroxyimino compounds: These compounds have the hydroxyimino functional group and are studied for their biological activities.
Properties
CAS No. |
1807938-87-9 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
1-[4-(N-hydroxy-C-methylcarbonimidoyl)phenyl]piperidin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-10(14-17)11-5-7-12(8-6-11)15-9-3-2-4-13(15)16/h5-8,17H,2-4,9H2,1H3 |
InChI Key |
QNRVQALPKDWRHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NO)C1=CC=C(C=C1)N2CCCCC2=O |
Purity |
95 |
Origin of Product |
United States |
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